molecular formula C12H14N2 B1175069 C.I. Reactive Yellow 44 CAS No. 12270-91-6

C.I. Reactive Yellow 44

Cat. No.: B1175069
CAS No.: 12270-91-6
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Description

C.I. Reactive Yellow 44 (CAS 12270-91-6) is an azo-class reactive dye widely used in textile applications for its vibrant brilliant red-light yellow hue . Key properties include:

  • Fastness Properties: Light fastness of 6 (ISO), oxygen bleaching and perspiration fastness at 4–5, and soap fastness of 4–5 (95°C) .
  • Manufacturing: Produced via condensation and ammonolysis reactions, with suppliers including Amaryl Dye Chem Ltd and Astik Dyestuff Pvt Ltd .
  • Applications: Primarily used for cotton, viscose, and blends due to its high color strength and wash durability .

Properties

CAS No.

12270-91-6

Molecular Formula

C12H14N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C.I. Reactive Yellow 44 typically involves the reaction of a chromophore with a reactive group that can form covalent bonds with fibers. The chromophore is usually an azo compound, which is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The reactive group is often a halogenated triazine or a vinyl sulfone group.

Industrial Production Methods: In industrial settings, the production of this compound involves several steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an amine, to form the azo dye.

    Introduction of Reactive Group: The azo dye is further reacted with a halogenated triazine or a vinyl sulfone compound to introduce the reactive group.

    Purification: The final product is purified through filtration, washing, and drying to obtain the pure dye.

Chemical Reactions Analysis

Types of Reactions: C.I. Reactive Yellow 44 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The reactive group in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxyl groups in cellulose fibers.

    Hydrolysis: The dye can hydrolyze in the presence of water, leading to the formation of hydrolyzed dye, which is less reactive.

Common Reagents and Conditions:

    Alkaline Conditions: The dyeing process typically occurs under alkaline conditions, which facilitate the nucleophilic substitution reaction between the dye and the fiber.

    Temperature: The reaction temperature can vary, but it is often carried out at elevated temperatures to enhance the reaction rate.

Major Products Formed:

    Dyed Fiber: The primary product is the dyed fiber, where the dye molecules are covalently bonded to the fiber.

    Hydrolyzed Dye: Hydrolysis can lead to the formation of hydrolyzed dye, which does not bond with the fiber and is usually washed away during the dyeing process.

Scientific Research Applications

C.I. Reactive Yellow 44 has several scientific research applications, including:

    Textile Industry: It is widely used for dyeing and printing textiles, providing bright and durable colors.

    Biological Staining: The dye can be used as a staining agent in biological research to visualize cellular structures.

    Environmental Studies: Research on the degradation and removal of reactive dyes from wastewater is crucial for environmental protection.

    Chemical Analysis: The dye can be used as a standard in analytical chemistry for studying dye-fiber interactions and dyeing processes.

Mechanism of Action

The mechanism of action of C.I. Reactive Yellow 44 involves the formation of covalent bonds between the dye and the fiber. The reactive group in the dye, such as a halogenated triazine or a vinyl sulfone, reacts with nucleophilic groups in the fiber, such as hydroxyl groups in cellulose. This reaction forms a stable covalent bond, ensuring that the dye is firmly attached to the fiber, resulting in excellent wash and light fastness properties.

Comparison with Similar Compounds

Chemical Structure and Reactivity

Reactive Yellow 44’s azo backbone is shared with many reactive dyes, but its reactive group (unspecified in evidence) determines its binding efficiency. Comparisons include:

  • C.I. Reactive Yellow 2 (嫩黄K-6G): A monochlorotriazine dye with distinct hydrolysis and methanolysis kinetics. At 80°C and pH 10, its methanolysis rate equals hydrolysis, unlike lower temperatures (50–70°C), where methanolysis dominates .
  • C.I. Reactive Yellow 145: A structurally similar azo dye but with superior biodegradability. Enterococcus faecalis strain YZ66 completely decolorizes 50 mg/L of Yellow 145 within 10 hours under static anoxic conditions (pH 5, 37°C) .
  • C.I. Reactive Brown 44 : A double-azo dye (CAS 149057-74-9) with a larger molecular weight (999.25 g/mol) and sulfonic acid groups, enhancing solubility but complicating wastewater treatment .

Application Performance

Property C.I. Reactive Yellow 44 C.I. Reactive Yellow 145 C.I. Reactive Yellow 2
Light Fastness 6 N/A N/A
Soap Fastness 4–5 (95°C) N/A N/A
Biodegradability Not reported 100% in 10 hours Not reported
Reactivity High (azo + reactive group) High (azo + sulfonate) Moderate (monochlorotriazine)

Environmental and Processing Behavior

  • Electrochemical Oxidation : Reactive Yellow 186 (a benzenesulfonate dye) is effectively treated via electro-oxidation using pH, NaCl concentration, and time as variables . Reactive Yellow 44’s treatment efficiency may differ due to structural variations (azo vs. sulfonate), but direct data are lacking.
  • Biodegradation : Reactive Yellow 145 outperforms most reactive dyes in anaerobic conditions, achieving 91% decolorization with external carbon sources . Reactive Yellow 44’s absence in such studies implies lower biodegradability or under-researched profiles.

Key Research Findings

Reactivity vs. Stability : Reactive Yellow 44’s high fastness scores suggest stability but may hinder biodegradation, unlike Yellow 145’s balance of application and environmental performance .

Treatment Challenges : Electro-oxidation and microbial degradation are viable for sulfonated dyes (e.g., Yellow 145, Brown 44) but may require optimization for azo-based Yellow 44 .

Structural Influence : Larger molecular weights (e.g., Brown 44’s 999.25 g/mol) correlate with complex wastewater treatment, highlighting trade-offs between dye performance and environmental impact .

Q & A

Basic Research Question: What are the recommended methodologies for synthesizing and characterizing C.I. Reactive Yellow 44?

Answer:
Synthesis of this compound typically involves coupling reactions between aromatic amines and reactive intermediates like chlorotriazine groups. For characterization:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm molecular structure and reactive sites.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research-grade samples).
  • Elemental Analysis : Validate elemental composition (C, H, N, S) against theoretical values.
  • UV-Vis Spectroscopy : Confirm absorption maxima (~420–450 nm for yellow hues).
    For novel derivatives, provide full synthetic protocols, including solvent systems and purification steps, in supplementary materials to ensure reproducibility .

Basic Research Question: What key physicochemical properties should researchers prioritize when evaluating this compound?

Answer:
Critical properties include:

Property Typical Range Methodology
Thermal StabilityUp to 200°CThermogravimetric Analysis (TGA)
SolubilityPolar aprotic solventsSolubility tests in DMSO, DMF
pH Stability5.5–8.5Acid/alkali resistance tests
Particle Size~210 nmDynamic Light Scattering (DLS)
Prioritize these properties to ensure compatibility with textile substrates or experimental matrices.

Advanced Research Question: How can researchers resolve contradictions in reported data on the photostability of this compound?

Answer:
Discrepancies often arise from variations in:

  • Accelerated Aging Tests : Differences in UV light intensity (e.g., 300 vs. 340 nm) or exposure duration.
  • Substrate Interactions : Dye-cellulose vs. dye-polyester interactions alter degradation pathways.
  • Analytical Techniques : Compare HPLC retention times with mass spectrometry (MS) to distinguish degradation byproducts.
    Propose a standardized protocol using controlled irradiance (e.g., ISO 105-B02) and include baseline measurements from inert substrates to isolate dye-specific degradation .

Advanced Research Question: What experimental designs are optimal for studying the covalent bonding efficiency of this compound with cellulose fibers?

Answer:

  • Controlled Variables : Fix dye concentration (1–5% owf) and vary pH (10–12), temperature (40–80°C), and reaction time (30–90 min).
  • Quantitative Analysis : Use spectrophotometry to measure unbound dye in wash liquors (λ_max = 440 nm).
  • Kinetic Modeling : Apply pseudo-second-order models to describe adsorption rates.
    Include Fourier-Transform Infrared Spectroscopy (FTIR) to verify covalent bonding via shifts in C–O–C (cellulose) and triazine peaks .

Advanced Research Question: How does the presence of competing anions (e.g., sulfate, chloride) in dye baths influence the fixation efficiency of this compound?

Answer:

  • Competitive Binding Assays : Prepare dye baths with varying anion concentrations (0.1–1.0 M) and measure fixation efficiency via color strength (K/S values).
  • Mechanistic Insight : Use zeta potential measurements to assess electrostatic interactions between dye anions and cellulose surfaces.
  • Statistical Analysis : Apply ANOVA to identify significant interference thresholds (e.g., sulfate >0.5 M reduces fixation by 20%).
    Reference ionic strength adjustments in ISO 105-X16 for textile dyeing benchmarks .

Advanced Research Question: What strategies can mitigate batch-to-batch variability in the synthesis of this compound derivatives?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., Raman spectroscopy) to track reaction progress.
  • Design of Experiments (DoE) : Use factorial designs to optimize coupling reaction parameters (e.g., molar ratios, catalyst loading).
  • Quality Control : Establish acceptance criteria for intermediates (e.g., HPLC purity >98%).
    Publish detailed reaction profiles and impurity fingerprints in supplementary materials to aid cross-validation .

Advanced Research Question: How can researchers assess the environmental impact of this compound degradation byproducts in aqueous systems?

Answer:

  • Ecotoxicological Screening : Perform Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute toxicity.
  • Degradation Pathways : Use LC-MS/MS to identify intermediates (e.g., aromatic amines) and propose remediation strategies (e.g., ozonation).
  • Lifecycle Analysis (LCA) : Model effluent treatment scenarios (e.g., activated sludge vs. advanced oxidation).
    Adhere to OECD Test Guidelines 201 and 202 for standardized ecotoxicity assessments .

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